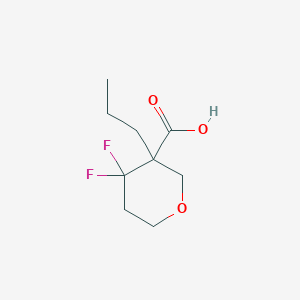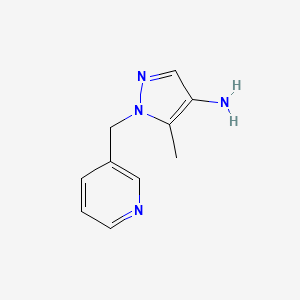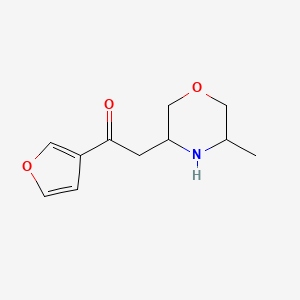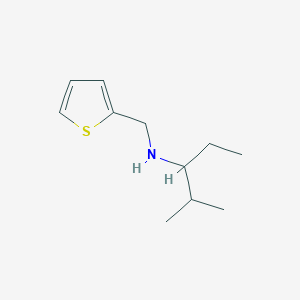
3-(Cyclopentylmethoxy)-4-iodotetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a cyclopentylmethoxy group, an iodine atom, and a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentylmethoxy Group: This step involves the reaction of cyclopentylmethanol with an appropriate halogenating agent to form cyclopentylmethoxy halide.
Introduction of the Iodine Atom: The cyclopentylmethoxy halide is then reacted with an iodine source, such as iodine monochloride, under controlled conditions to introduce the iodine atom.
Formation of the Thiolane Ring: The final step involves the cyclization of the intermediate compound with a sulfur source, such as thiourea, to form the thiolane ring.
Industrial Production Methods
Industrial production of 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Azides, nitriles
Aplicaciones Científicas De Investigación
3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the iodine atom and the thiolane ring, which can participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes, such as enzyme inhibition or activation, and the disruption of microbial cell walls.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclopentylmethoxy)pyrrolidine hydrochloride
- 3-(Cyclopentylmethoxy)pyridine-4-carbonitrile
Comparison
Compared to similar compounds, 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane ring and the iodine atom. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H17IO3S |
|---|---|
Peso molecular |
344.21 g/mol |
Nombre IUPAC |
3-(cyclopentylmethoxy)-4-iodothiolane 1,1-dioxide |
InChI |
InChI=1S/C10H17IO3S/c11-9-6-15(12,13)7-10(9)14-5-8-3-1-2-4-8/h8-10H,1-7H2 |
Clave InChI |
YNCFRKOKSQOTSW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)COC2CS(=O)(=O)CC2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B13305321.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)


![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
![6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)




![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
